
11-Bromoundecyltriethoxysilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-Bromoundecyltriethoxysilane is an organosilane compound with the molecular formula C₁₇H₃₇BrO₃Si. It is commonly used as a coupling agent in various chemical processes due to its ability to form stable bonds with both organic and inorganic materials. This compound is particularly valuable in the fields of material science and surface chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 11-Bromoundecyltriethoxysilane typically involves the reaction of 11-bromoundecanol with triethoxysilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The mixture is heated to a temperature of around 95°C under a nitrogen atmosphere and vigorous agitation for approximately 20 hours .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions: 11-Bromoundecyltriethoxysilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Hydrolysis and Condensation: The triethoxysilane group can hydrolyze to form silanols, which can then condense to form siloxane bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of the triethoxysilane group.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Siloxane Networks: Hydrolysis and condensation lead to the formation of siloxane networks, which are useful in surface modification applications.
科学的研究の応用
11-Bromoundecyltriethoxysilane has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent to modify surfaces and enhance the adhesion of coatings and films.
Biology: The compound is employed in the immobilization of biomolecules on surfaces for biosensor applications.
Medicine: It is used in the development of drug delivery systems and medical devices.
作用機序
The mechanism of action of 11-Bromoundecyltriethoxysilane involves its ability to form stable bonds with both organic and inorganic substrates. The triethoxysilane group undergoes hydrolysis to form silanols, which can then react with hydroxyl groups on surfaces to form siloxane bonds. This anchoring mechanism allows the compound to modify surfaces and enhance their properties.
類似化合物との比較
11-Bromoundecyltrimethoxysilane: Similar to 11-Bromoundecyltriethoxysilane but with methoxy groups instead of ethoxy groups.
11-Chloroundecyltriethoxysilane: Contains a chlorine atom instead of a bromine atom.
Uniqueness: this compound is unique due to its specific combination of a bromine atom and triethoxysilane group, which provides distinct reactivity and bonding capabilities. This makes it particularly useful in applications requiring strong and stable surface modifications .
特性
分子式 |
C17H37BrO3Si |
|---|---|
分子量 |
397.5 g/mol |
IUPAC名 |
11-bromoundecyl(triethoxy)silane |
InChI |
InChI=1S/C17H37BrO3Si/c1-4-19-22(20-5-2,21-6-3)17-15-13-11-9-7-8-10-12-14-16-18/h4-17H2,1-3H3 |
InChIキー |
RJMUHDJJAWRAJC-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](CCCCCCCCCCCBr)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


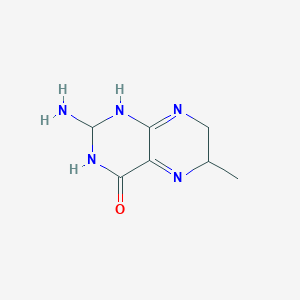




![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12063323.png)
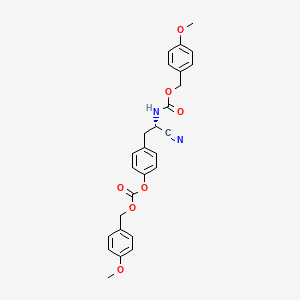

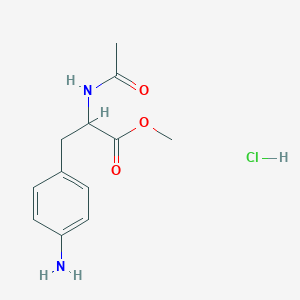
![[(1S,4S)-2-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol](/img/structure/B12063344.png)
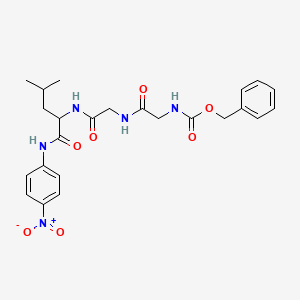
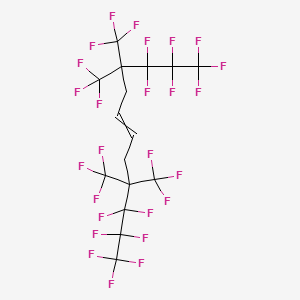

![2-[3-(Hydroxymethyl)phenyl]thiophene-3-carboxylic acid](/img/structure/B12063368.png)
